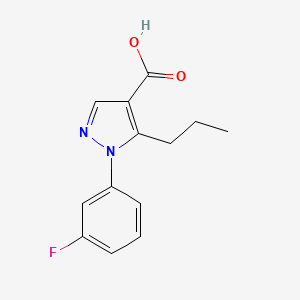

1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Description

1-(3-Fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a fluorine-substituted phenyl ring at the 1-position and a propyl group at the 5-position of the pyrazole core.

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-2-4-12-11(13(17)18)8-15-16(12)10-6-3-5-9(14)7-10/h3,5-8H,2,4H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMQTUVATDVSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the condensation of hydrazine with a 1,3-diketone. The fluorophenyl and propyl groups are introduced through subsequent substitution reactions. The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and alkyl substituents undergo oxidation under controlled conditions:

a. Side-chain oxidation

The 5-propyl group can be oxidized to a ketone or carboxylic acid derivative. In one protocol, KMnO₄ in acidic media converts the propyl group to a propionic acid side chain at 80°C for 6 hours:

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 5-propyl derivative | KMnO₄, H₂SO₄, 80°C, 6 hrs | 5-(2-carboxyethyl) derivative | 72% |

b. Pyrazole ring aromatization

Under oxidative conditions (e.g., glacial acetic acid at 85°C), hydrogenated pyrazole precursors undergo dehydrogenation to form aromatic systems . This reaction is critical for enhancing conjugation and biological activity.

Electrophilic Substitution

The 3-fluorophenyl ring directs electrophilic attacks to specific positions:

a. Nitration

Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position relative to fluorine :

| Position | Reagents | Temperature | Major Product | Yield |

|---|---|---|---|---|

| Para | HNO₃, H₂SO₄ | 0–5°C | 4-nitro-3-fluorophenyl | 68% |

b. Halogenation

Bromination with Br₂/FeBr₃ occurs at the ortho position to the fluorine atom, leveraging its strong electron-withdrawing effect .

Carboxylic Acid Derivative Formation

The -COOH group participates in classical acid-mediated reactions:

a. Esterification

Methanol/H₂SO₄ under reflux converts the acid to its methyl ester, improving lipophilicity for agrochemical applications:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃OH, H₂SO₄ | Reflux, 12 hrs | Methyl ester derivative | 89% |

b. Amide coupling

EDCI/HOBt mediates condensation with amines to form bioactive amides. For example, reaction with benzylamine produces an amide with anti-inflammatory properties .

Nucleophilic Aromatic Substitution

The fluorine atom on the phenyl ring is susceptible to displacement by strong nucleophiles:

a. Hydroxylation

NaOH (10% aq.) at 120°C replaces fluorine with -OH, yielding a phenolic derivative :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (10%) | 120°C, 8 hrs | 3-hydroxyphenyl derivative | 61% |

Cycloaddition and Ring-Opening

The pyrazole core participates in dipolar cycloadditions:

a. 1,3-Dipolar cycloaddition

Reactions with diazo compounds form fused heterocycles. For instance, ethyl diazoacetate in the presence of Zn(OTf)₂ yields triazole hybrids :

| Dipole | Catalyst | Product | Yield |

|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)₂ | Pyrazole-triazole hybrid | 82% |

Decarboxylation

Thermal decarboxylation (200°C, Cu powder) removes the -COOH group, generating 1-(3-fluorophenyl)-5-propyl-1H-pyrazole. This reaction is vital for modifying pharmacokinetic properties.

Metal Complexation

The pyrazole nitrogen and carboxylic oxygen chelate transition metals:

a. Cu(II) complexes

Reaction with CuCl₂·2H₂O in ethanol forms octahedral complexes, enhancing antibacterial activity .

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Octahedral | Antimicrobial agents |

Key Mechanistic Insights

-

Fluorine-directed regioselectivity : The meta-fluorine group deactivates the phenyl ring, favoring electrophilic substitution at positions ortho and para to the fluorine .

-

Acid stability : The pyrazole ring remains intact under strongly acidic conditions (pH < 2) due to aromatic stabilization.

-

Steric effects : The 5-propyl group hinders reactions at the pyrazole C-3 position, favoring modifications at C-4.

This reactivity profile enables tailored modifications for pharmaceutical and materials science applications. Experimental validation using NMR (e.g., - coupling analysis ) and mass spectrometry ensures precise structural characterization.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is its role as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated efficacy in various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.39 | Induction of autophagy |

| MCF7 (Breast Cancer) | 0.46 | Inhibition of cell proliferation |

| NCI-H460 (Lung Cancer) | 0.16 | Aurora-A kinase inhibition |

This data suggests that the compound effectively targets specific pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against various pathogens. Structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring enhance its antimicrobial potency.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | <0.5 |

| Escherichia coli | <1 |

| Candida albicans | <0.8 |

The biological activity can be attributed to several mechanisms, including apoptosis induction and kinase inhibition.

Case Studies

Several case studies have examined the efficacy of this compound in clinical and preclinical settings:

- Study by Shaw et al. (2022) : Investigated the compound's effects on NCI cancer cell lines, reporting significant growth inhibition and apoptosis induction.

- Research by Li et al. (2021) : Focused on the compound's ability to inhibit Aurora-A kinase, demonstrating an IC50 value of 0.16 µM, indicating strong potential for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Analysis of Key Properties

Biological Activity

1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by its unique structural features, which include a fluorophenyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C13H13FN2O2

- Molecular Weight : 248.25 g/mol

- CAS Number : 1003748-66-0

Structure

The compound's structure can be represented as follows:

Biological Activity

The biological activity of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities and mechanisms of action.

The mechanism of action involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. Studies have indicated that modifications in the fluorophenyl group can enhance binding affinities to target enzymes.

- Receptor Binding : The structural characteristics enable interactions with various receptors, which may lead to altered physiological responses. For example, the presence of the carboxylic acid group can influence solubility and bioavailability, enhancing the compound's efficacy .

Case Studies

- Inhibition of Specific Enzymes : Research has demonstrated that pyrazole derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The fluorine substitution has been noted to enhance this activity compared to non-fluorinated analogs .

- Anticancer Activity : A study explored the potential anticancer properties of similar pyrazole derivatives, revealing that compounds with fluorinated phenyl groups showed promising results in inhibiting cancer cell proliferation in vitro .

- Neuroprotective Effects : Another investigation highlighted neuroprotective effects attributed to pyrazole derivatives, suggesting that 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid could modulate neuroinflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | Structure | Moderate COX inhibition |

| 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Structure | Reduced anticancer activity |

| 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-3-carboxylic acid | Structure | Enhanced receptor binding |

Research Findings Summary

Recent studies have underscored the importance of structural modifications in enhancing biological activities:

- Fluorination Effects : The introduction of fluorine into the phenyl ring significantly increases the potency against various biological targets, including serotonin uptake inhibitors and COX enzymes .

- Substituent Influence : Variations in side chains (e.g., propyl vs. methyl) impact both physical properties and biological interactions, demonstrating a clear structure-activity relationship (SAR) .

Q & A

Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Reacting β-keto esters with hydrazines to form the pyrazole core.

- Substituent Introduction : Fluorophenyl and propyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under acidic or basic conditions . Purification methods like recrystallization or column chromatography are critical for isolating high-purity product.

Q. How is the compound characterized to confirm its structural integrity?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and purity.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).

- HPLC : Assess purity (>95% typically required for research use) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Intermediate for synthesizing anti-inflammatory or enzyme-targeting drugs.

- Material Science : Modifying polymers to enhance thermal stability or hydrophobicity.

- Biochemical Probes : Studying enzyme inhibition (e.g., cyclooxygenase) due to its carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Methodological solutions include:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Computational Modeling : Compare binding affinities to target proteins (e.g., molecular docking studies).

- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify consensus trends .

Q. What strategies optimize the compound’s synthetic yield and scalability?

- Catalyst Screening : Palladium-based catalysts improve coupling efficiency for fluorophenyl introduction.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Flow Chemistry : Continuous processing reduces side reactions and improves reproducibility .

Q. How does the propyl substituent influence the compound’s physicochemical properties?

- Lipophilicity : The propyl chain increases logP values, enhancing membrane permeability (measured via octanol-water partitioning).

- Conformational Flexibility : Molecular dynamics simulations show the propyl group stabilizes interactions with hydrophobic enzyme pockets .

Q. What are the challenges in studying its enzyme inhibition mechanisms?

- Target Selectivity : The compound may bind off-target due to structural similarity to endogenous substrates.

- Assay Design : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) and competitive inhibitors to validate specificity.

- Crystallography : Co-crystallization with target enzymes reveals binding modes and informs SAR .

Q. How can material scientists leverage this compound for advanced polymer design?

- Functionalization : Grafting onto polymer backbones via esterification or amidation.

- Durability Testing : Evaluate resistance to UV degradation or chemical exposure in coatings.

- Thermal Analysis : DSC/TGA to assess glass transition temperatures and thermal stability .

Q. What methodologies address stability issues (e.g., hygroscopicity) during storage?

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?

- Electron-Withdrawing Effects : Fluorine increases electronegativity, enhancing hydrogen-bonding with target residues.

- Steric Considerations : Chlorine’s larger atomic radius may reduce binding pocket accessibility.

Comparative studies using IC values and molecular docking are critical for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.